molecular formula C14H17F2N3O B7571119 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol

Cat. No. B7571119
M. Wt: 281.30 g/mol
InChI Key: VSHWAENQLQYTQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, also known as DPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves its binding to the beta-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol acts as a competitive antagonist of the beta-adrenergic receptor, blocking the binding of endogenous ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, resulting in a reduction in heart rate, blood pressure, and cardiac output.
Biochemical and Physiological Effects:
1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and inhibit the activation of NF-kappaB, a transcription factor that plays a critical role in regulating inflammation. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been shown to inhibit the proliferation and migration of cancer cells, and induce apoptosis in cancer cells. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle, making it a potential therapeutic agent for the treatment of type 2 diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its high selectivity for the beta-adrenergic receptor. This allows for the specific targeting of this receptor, without affecting other receptors in the body. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been shown to have a long half-life, making it suitable for chronic administration in animal models. However, one of the main limitations of using 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in lab experiments is its low solubility in water, which can make it difficult to administer and formulate.

Future Directions

There are several future directions for the research and development of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. One of the main areas of focus is the development of more efficient synthesis methods to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol. Furthermore, there is a need for further investigation into the pharmacological properties of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, including its potential use in the treatment of neurological disorders and metabolic diseases. Additionally, there is a need for the development of more effective formulations of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, such as liposomal or nanoparticle-based formulations, to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol involves the reaction between 2,5-difluorophenylacetonitrile and 2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to improve the yield and purity of 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol, and various modifications have been made to the reaction conditions to achieve this goal.

Scientific Research Applications

1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-metastatic properties, making it a promising candidate for the treatment of various diseases. 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has also been studied for its effect on the cardiovascular system, and it has been shown to reduce blood pressure and improve cardiac function. Furthermore, 1-(2,5-Difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-(2,5-difluorophenyl)-2-(1-pyrazol-1-ylpropan-2-ylamino)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O/c1-10(9-19-6-2-5-18-19)17-8-14(20)12-7-11(15)3-4-13(12)16/h2-7,10,14,17,20H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHWAENQLQYTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=CC=N1)NCC(C2=C(C=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.